N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide: is a complex organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with various functional groups, including a chloro and methoxy group on the phenyl ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloropyridine and 2-methoxybenzaldehyde.
Introduction of Functional Groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its structural similarity to known pharmacophores.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methoxy groups may enhance its binding affinity to these targets, leading to its observed biological activities.
Comparison with Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Similar structure with a glutaric acid moiety.
Uniqueness:
- The presence of both chloro and methoxy groups on the phenyl ring, along with the pyridine carboxamide structure, makes N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide unique. This combination of functional groups may contribute to its distinct biological activities and potential applications in various fields.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, also known by its CAS number 1797872-44-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Before delving into biological activities, it is essential to outline the chemical properties of the compound:
Property | Value |
---|---|
Molecular Formula | C20H17ClN2O4 |
Molecular Weight | 384.8 g/mol |
CAS Number | 1797872-44-6 |
The biological activity of this compound primarily revolves around its role as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme implicated in various inflammatory and autoimmune diseases. The compound has been shown to exhibit selective inhibition of MPO, leading to decreased production of reactive oxygen species (ROS), which are involved in the pathogenesis of these diseases .
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives had IC50 values in the low micromolar range (2.2–4.4 µM), demonstrating their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Specific derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties. For example, one derivative demonstrated an MIC of 8 µM against E. faecalis .
Case Studies
- Preclinical Evaluation : A preclinical study involving cynomolgus monkeys demonstrated that oral administration of a related compound led to robust inhibition of plasma MPO activity in lipopolysaccharide-treated models, suggesting potential therapeutic applications in inflammatory conditions .
- Cancer Treatment : In vitro studies have shown that compounds related to this compound can significantly inhibit the growth of various cancer cell lines including HCT116 and MCF7, underscoring their potential as anticancer agents .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-17-9-8-13(21)10-16(17)22-20(25)15-12-23(14-6-4-3-5-7-14)19(24)11-18(15)27-2/h3-12H,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPLCXVAMGPXTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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